![molecular formula C21H26N6O5S B048563 Vardenafil-Oxopiperazin CAS No. 448184-58-5](/img/structure/B48563.png)
Vardenafil-Oxopiperazin
Übersicht
Beschreibung
Vardenafil oxopiperazine is a derivative of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Vardenafil oxopiperazine is structurally related to vardenafil and is recognized as an impurity in its synthesis. Understanding its pharmacological properties is crucial for evaluating its potential applications:
- Mechanism of Action : Like vardenafil, vardenafil oxopiperazine inhibits PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in enhanced erectile function by promoting vasodilation and blood flow to the penis during sexual stimulation .
- Potency and Efficacy : Research indicates that vardenafil exhibits a high potency with an IC50 value of approximately 0.7 nM against human PDE5, suggesting that related compounds like vardenafil oxopiperazine may also possess significant inhibitory effects on this enzyme .
Clinical Applications
The primary clinical application of vardenafil and its derivatives, including vardenafil oxopiperazine, is the treatment of erectile dysfunction:
- Efficacy in ED : Clinical trials have demonstrated that vardenafil significantly improves erectile function in men with ED. Studies show that nearly 90% of patients experienced improved erections after treatment with vardenafil . While specific data on vardenafil oxopiperazine's efficacy in ED is limited, its structural similarity to vardenafil suggests potential therapeutic benefits.
- Safety Profile : Vardenafil has been reported to be well-tolerated with a low incidence of serious adverse events. Common side effects include headaches, flushing, and rhinitis . The safety profile of vardenafil oxopiperazine would likely mirror that of its parent compound, pending further research.
Research Insights and Case Studies
While specific case studies on vardenafil oxopiperazine are scarce, insights can be drawn from studies involving vardenafil:
- Clinical Trials : A double-blind randomized trial involving 283 patients demonstrated significant improvements in erectile function using various doses of vardenafil compared to placebo . These findings underscore the effectiveness of PDE5 inhibitors in managing ED.
- Potential for Broader Applications : Given the role of PDE5 in other physiological processes, there may be unexplored applications for compounds like vardenafil oxopiperazine beyond ED. For instance, PDE5 inhibitors have been investigated for their potential use in treating pulmonary hypertension and other cardiovascular conditions due to their vasodilatory effects .
Comparative Data Table
The following table summarizes key characteristics and findings related to vardenafil and its derivative compounds:
Compound | Mechanism | Efficacy in ED | Common Side Effects | Clinical Use |
---|---|---|---|---|
Vardenafil | PDE5 Inhibition | High (up to 90%) | Headache, flushing, rhinitis | Treatment of erectile dysfunction |
Vardenafil Oxopiperazine | Potential PDE5 Inhibition | Unknown | Likely similar | Needs further research |
Wirkmechanismus
Target of Action
Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .
Mode of Action
Vardenafil Oxopiperazine acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . Vardenafil Oxopiperazine inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .
Biochemical Pathways
The primary biochemical pathway affected by Vardenafil Oxopiperazine is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, Vardenafil Oxopiperazine prevents the breakdown of cGMP, prolonging its effects .
Pharmacokinetics
Vardenafil Oxopiperazine is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .
Result of Action
The primary result of Vardenafil Oxopiperazine’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .
Action Environment
The action of Vardenafil Oxopiperazine can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .
Biochemische Analyse
Biochemical Properties
Vardenafil Oxopiperazine interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly those involving cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in vasodilation and smooth muscle relaxation .
Cellular Effects
Vardenafil Oxopiperazine has been shown to have significant effects on various types of cells. For instance, it has been found to suppress extracellular matrix generation, exhibiting significant synergistic suppression in combination with other compounds . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Vardenafil Oxopiperazine involves its binding to the active center of PDE5 . This binding inhibits the catalytic activity of the enzyme, leading to an increase in intracellular cGMP levels . This increase in cGMP levels then leads to vasodilation and smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, Vardenafil Oxopiperazine has been observed to exert a threefold increase in ejaculation delay outside the vagina in patients with lifelong premature ejaculation . This suggests that the effects of Vardenafil Oxopiperazine can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Vardenafil Oxopiperazine have been found to vary with different dosages. For example, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner at doses of 0.1–3 mg/kg .
Metabolic Pathways
Vardenafil Oxopiperazine is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, inhibiting its activity and thereby increasing the levels of cGMP in the cell .
Transport and Distribution
While specific transporters or binding proteins for Vardenafil Oxopiperazine have not been identified, it is known that the compound is rapidly absorbed and more slowly metabolized in humans . This suggests that it may be distributed within cells and tissues via absorption and metabolism processes .
Subcellular Localization
The subcellular localization of Vardenafil Oxopiperazine is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the cytoplasm
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vardenafil oxopiperazine typically involves the reaction of vardenafil with oxopiperazine under controlled conditions. The process begins with the preparation of vardenafil, which is synthesized through a series of steps involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of vardenafil oxopiperazine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Vardenafil oxopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxopiperazine derivatives to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to vardenafil.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action
Uniqueness
Vardenafil oxopiperazine is unique due to its oxopiperazine moiety, which imparts distinct chemical properties and potential advantages in terms of selectivity and potency. Its unique structure allows for the exploration of new therapeutic applications and the development of novel drug formulations .
Biologische Aktivität
Vardenafil oxopiperazine, a derivative of vardenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound enhances erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, which is crucial for achieving and maintaining an erection. The following sections detail its biological activity, pharmacokinetics, and relevant research findings.
Phosphodiesterase Inhibition
Vardenafil oxopiperazine selectively inhibits PDE5, which is responsible for the hydrolysis of cGMP to GMP. This inhibition leads to increased concentrations of cGMP when nitric oxide (NO) is released during sexual stimulation. The selectivity of vardenafil for PDE5 over other phosphodiesterases is significant:
PDE Type | Selectivity Ratio |
---|---|
PDE5 | 1 |
PDE6 | >15 |
PDE1 | >130 |
PDE11 | >300 |
PDE2, 3, 4, 7, 8, 9, 10 | >1000 |
This high selectivity minimizes side effects associated with inhibition of other phosphodiesterases .
Pharmacokinetics
Absorption and Bioavailability
Vardenafil oxopiperazine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours. The absolute bioavailability is approximately 15%, which can be affected by food intake; high-fat meals may reduce peak plasma concentrations by 18-50% .
Distribution and Metabolism
The drug has a mean steady-state volume of distribution (Vss) of 208 L, indicating extensive tissue distribution. Vardenafil and its major metabolite (M1) are highly bound to plasma proteins (approximately 95%). The primary metabolic pathway involves the hepatic enzyme CYP3A4, with M1 exhibiting similar pharmacological activity to vardenafil but at a reduced potency (28% that of vardenafil) .
Excretion
Approximately 91-95% of vardenafil is excreted in feces as metabolites, with only about 2-6% excreted in urine. The terminal half-life of vardenafil and M1 is around 4-5 hours .
Clinical Efficacy
Case Studies and Trials
Numerous clinical trials have established the efficacy of vardenafil in treating erectile dysfunction (ED). For instance:
- Efficacy in Diabetic Patients : A randomized controlled trial demonstrated significant improvements in erectile function among diabetic men treated with vardenafil compared to placebo. The International Index of Erectile Function-Erectile Function (IIEF-EF) scores improved from baseline significantly more in the vardenafil groups (10 mg and 20 mg) than in placebo groups (p < 0.0001) .
- Real-Life Observational Study : The REALISE study involved over 100,000 participants and confirmed that vardenafil significantly improves erectile function across various underlying conditions such as diabetes and hypertension. Satisfaction rates were reported at over 90% among participants .
Safety Profile
Vardenafil oxopiperazine has a favorable safety profile, with most adverse effects being mild and transient. Common side effects include headaches, flushing, and nasal congestion. Importantly, it has shown no significant impact on sperm motility or morphology in healthy individuals .
Eigenschaften
IUPAC Name |
2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSUUGYWVEDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347796 | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-58-5 | |
Record name | Vardenafil oxopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vardenafil oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARDENAFIL OXOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is vardenafil oxopiperazine, and how was it identified?
A1: Vardenafil oxopiperazine is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.